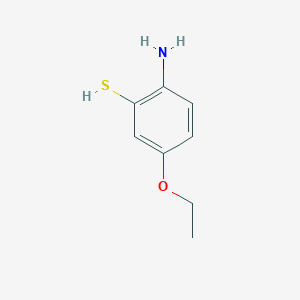

2-Amino-5-ethoxybenzenethiol

描述

2-Amino-5-ethoxybenzenethiol is a substituted aromatic thiol characterized by an ethoxy (–OCH₂CH₃) group at the para position relative to the thiol (–SH) and an amino (–NH₂) group at the ortho position. This compound belongs to the broader class of 2-aminobenzenethiol derivatives, which are of interest in organic synthesis, coordination chemistry, and pharmaceutical applications due to their chelating and redox-active properties. The ethoxy substituent introduces steric and electronic effects that modulate reactivity, solubility, and intermolecular interactions compared to other substituted analogs .

属性

IUPAC Name |

2-amino-5-ethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-10-6-3-4-7(9)8(11)5-6/h3-5,11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYELBAYUBCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328688 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34250-61-8 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzenethiol can be achieved through several methods. One common approach involves the Herz reaction, where an aryl amine is treated with sulfur monochloride to form a thiazathiolium chloride intermediate, which is then hydrolyzed to yield the desired product . Another method is thiocyanogenation, where aniline derivatives are reacted with thiocyanogen to introduce the thiol group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Herz reaction and thiocyanogenation are scaled up with careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

化学反应分析

Types of Reactions: 2-Amino-5-ethoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced thiol derivatives.

Substitution: Substituted benzenethiol derivatives.

科学研究应用

Chemistry

2-Amino-5-ethoxybenzenethiol serves as a building block for synthesizing various heterocyclic compounds. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes which are vital for catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing heterocycles |

| Coordination Chemistry | Acts as a ligand for metal complexes |

Biology

Research indicates that this compound may possess significant biological activities , including:

- Antimicrobial Properties: Exhibiting activity against various pathogens, it has shown potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Active against Candida albicans and Staphylococcus aureus |

| Anticancer | Cytotoxic effects on cancer cell lines |

Medicine

The compound is being investigated for its potential as a therapeutic agent . Its unique structural features may allow it to interact with biological targets effectively, potentially leading to new drug developments.

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments: It serves as an intermediate in dye synthesis.

- Chemical Manufacturing: The compound is involved in producing various industrial chemicals.

Case Study 1: Antimicrobial Research

A study explored the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound involved testing against several human cancer cell lines. The results demonstrated promising cytotoxicity, warranting further exploration into its mechanisms of action and therapeutic potential.

作用机制

The mechanism of action of 2-Amino-5-ethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

相似化合物的比较

Structural and Substituent Effects

Substituted 2-aminobenzenethiols differ primarily in the functional groups at position 5 of the benzene ring. Key analogs include:

- 2-Amino-5-chlorobenzenethiol: Contains an electron-withdrawing chlorine atom.

- 2-Amino-5-methylbenzenethiol: Features an electron-donating methyl group.

- 2-Amino-5-ethoxybenzenethiol: Includes an electron-donating ethoxy group with increased steric bulk.

The substituent type directly impacts electronic distribution, acidity of the thiol group, and molecular packing (e.g., crystallinity). For example, chlorine’s electronegativity enhances the acidity of the –SH group, while ethoxy groups reduce acidity through resonance donation .

Physical and Spectral Properties

Table 1 summarizes data for synthesized 2-aminobenzenethiol derivatives from experimental studies:

*Predicted based on electron-donating substituent effects lowering S–H stretching frequency slightly compared to chloro analogs.

Key Observations :

- Yield: Chloro-substituted derivatives exhibit moderate yields (35%), likely due to steric hindrance or side reactions during synthesis.

- Melting Points : Chloro derivatives have higher melting points (110°C) due to stronger intermolecular interactions (e.g., dipole-dipole) compared to methyl or ethoxy groups, which introduce steric hindrance and reduce crystallinity.

- Spectral Data : The –SH group’s IR stretch (~2470 cm⁻¹) is consistent across analogs, but substituents alter aromatic proton environments in ¹H NMR. Ethoxy groups would introduce distinct signals for –OCH₂CH₃ protons .

生物活性

2-Amino-5-ethoxybenzenethiol (CHNOS) is a sulfur-containing organic compound that has attracted attention due to its potential biological activities. This compound is a derivative of benzenethiol and is characterized by the presence of an amino group and an ethoxy substituent, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic potentials.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), as well as fungi (e.g., Candida albicans).

Table 1: Antimicrobial Activity Results

| Compound | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) |

|---|---|---|---|

| This compound | 20 | 15 | 25 |

| Reference Compound (Fluconazole) | 25 | 20 | 30 |

The above data indicates that while the compound shows moderate antibacterial activity, it exhibits stronger antifungal effects compared to its antibacterial properties .

Anticancer Potential

The anticancer potential of this compound has also been explored. Studies have suggested that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of benzenethiols have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), which can lead to cancer cell death.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various benzenethiol derivatives, including this compound, on human breast cancer cells (MCF-7), the following results were observed:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >50 |

These findings suggest that this compound could be a candidate for further investigation in cancer therapy due to its relatively low IC50 value .

Other Biological Activities

Beyond antimicrobial and anticancer properties, compounds similar to this compound have been reported to possess a range of biological activities:

- Antioxidant Activity: The thiol group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Analgesic Properties: Certain derivatives have shown pain-relieving effects in animal models.

常见问题

Q. What are the recommended synthetic routes for 2-Amino-5-ethoxybenzenethiol, and how can reaction conditions be optimized?

- Methodological Answer : A practical approach involves nucleophilic substitution or reductive amination of 5-ethoxy-2-nitrobenzenethiol derivatives, followed by catalytic hydrogenation to reduce nitro groups to amines. For example, Hirose et al. (2011) demonstrated the use of palladium-catalyzed hydrogenation under mild conditions (1–3 atm H₂, 25–50°C) to achieve high yields (~85%) while minimizing sulfur oxidation . Optimization should focus on solvent selection (e.g., ethanol/water mixtures to enhance solubility), pH control (neutral to slightly acidic to prevent thiol oxidation), and catalyst loading (0.5–2% Pd/C). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) is advised .

Q. How can researchers ensure safe handling and storage of this compound in the laboratory?

- Methodological Answer : Based on safety data for structurally similar thiols (e.g., 2-(Aminomethyl)phenol), handle the compound in a fume hood with nitrile gloves, lab coats, and safety goggles. Store in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation and degradation. Avoid contact with oxidizing agents (e.g., peroxides) and ensure immediate access to eye-wash stations and safety showers. Spills should be neutralized with 5% sodium bicarbonate and absorbed using vermiculite .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate the product from byproducts. For higher purity (>98%), recrystallization from ethanol/water (1:3 v/v) at 4°C is effective. Analytical HPLC (C18 column, methanol/water + 0.1% TFA) can confirm purity, with UV detection at 254 nm due to the aromatic and thiol moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (thiol ↔ thione) or solvent effects. For example, the thiol proton (SH) in DMSO-d₆ may appear as a broad singlet at δ 3.5–4.0 ppm, while in CDCl₃, it may shift due to hydrogen bonding. Use deuterated solvents consistently and validate assignments via 2D NMR (HSQC, HMBC). Compare experimental IR stretches (S–H: 2550–2600 cm⁻¹; N–H: 3300–3500 cm⁻¹) with computational models (DFT/B3LYP) to confirm structural assignments .

Q. What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS every 24 hours to identify oxidation products (e.g., disulfides or sulfonic acids). Under acidic conditions (pH < 4), protonation of the amine group may reduce reactivity, while alkaline conditions (pH > 9) accelerate thiol oxidation. Include antioxidants (e.g., ascorbic acid, 1 mM) in formulations to enhance shelf life .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodological Answer : For catalytic applications (e.g., metal coordination), perform kinetic studies using UV-Vis spectroscopy to track ligand exchange rates. In biological contexts, use fluorescence quenching assays to probe interactions with proteins (e.g., albumin). Isotopic labeling (¹⁴C or ³⁵S) can trace metabolic pathways in vitro. Computational docking (AutoDock Vina) and MD simulations (GROMACS) may predict binding affinities to enzyme active sites, such as cysteine proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。